REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:9])[cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[Cl:10][P:11]([Cl:12])[Cl:13].[Na+:25].[OH:14][C:15](=[O:16])[c:17]1[cH:18][c:19]([Cl:20])[cH:21][cH:22][c:23]1[OH:24].[OH:26][C:27](=[O:28])[O-:29]>>[Br:1][c:2]1[c:3]([F:9])[cH:4][c:5]([NH:6][C:15](=[O:14])[c:17]2[cH:18][c:19]([Cl:20])[cH:21][cH:22][c:23]2[OH:24])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(Br)c(F)c1)c1cc(Cl)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |